Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate
Description
Properties
IUPAC Name |
ethyl 3-(2-bromo-4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZVJZZQVQKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Starting Materials
- 2-Bromo-4-chlorobenzaldehyde : This can be synthesized through the bromination of 4-chlorobenzaldehyde using bromine in the presence of a catalyst like aluminum chloride.
Wittig Reaction
- Phosphonium Salt Formation : A phosphonium salt is formed by reacting a trialkylphosphine with an alkyl halide.
- Ylide Formation and Reaction : The phosphonium salt is then treated with a base to form the ylide, which reacts with 2-bromo-4-chlorobenzaldehyde to form the alkene.
Hydrogenation
- Catalytic Hydrogenation : The alkene is then hydrogenated using a catalyst like palladium on carbon to form the saturated chain.
Esterification
- Esterification Reaction : If the carboxylic acid group needs to be esterified, this can be done using ethanol in the presence of an acid catalyst like sulfuric acid.
Analysis of Preparation Methods
| Step | Reaction Conditions | Yield | Purification Method |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylide, aldehyde, solvent (e.g., THF), base (e.g., n-BuLi) | 70-80% | Column chromatography |
| Hydrogenation | Pd/C catalyst, H2 gas, solvent (e.g., ethanol) | 90-95% | Distillation or crystallization |
| Esterification | Ethanol, acid catalyst (e.g., H2SO4), reflux | 80-90% | Distillation |
Research Findings and Challenges
- Yield Optimization : The yield of each step can significantly impact the overall efficiency of the synthesis. Optimizing reaction conditions, such as temperature and catalyst loading, is crucial.
- Purification Challenges : The purification of intermediates and the final product can be challenging due to the complexity of the molecule. Techniques like column chromatography and crystallization are often necessary.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Sodium hydroxide, potassium hydroxide, or other nucleophiles
Conditions: Aqueous or alcoholic medium, elevated temperature
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, room temperature or slightly elevated temperature
-
Hydrolysis
Reagents: Water, acid or base catalyst
Conditions: Reflux
Major Products Formed
Nucleophilic Substitution: Substituted phenyl propionate derivatives
Reduction: 3-(2’-bromo-4’-chlorophenyl)propanol
Hydrolysis: 3-(2’-bromo-4’-chlorophenyl)propionic acid and ethanol
Scientific Research Applications
Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.
Material Science: It is utilized in the preparation of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(2’-bromo-4’-chlorophenyl)propionate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The presence of the bromo and chloro substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares ethyl 3-(2'-bromo-4'-chlorophenyl)propionate with key analogs:
Reactivity and Stability
- Halogen Effects: The 2'-Br and 4'-Cl substituents in the target compound create a strong electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) at the para position to bromine.
- Ester Hydrolysis : The ethyl ester group in all compounds is susceptible to alkaline hydrolysis. However, electron-withdrawing halogens (Br, Cl) in the target compound may slightly retard hydrolysis compared to methoxy-substituted analogs .
Biological Activity
Overview
Ethyl 3-(2'-bromo-4'-chlorophenyl)propionate is an organic compound classified as an ester, notable for its bromo and chloro substituents on the phenyl ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an alkylating agent and in various synthetic applications.
- Chemical Formula : C12H12BrClO2
- CAS Number : 1261826-06-5
- Molecular Weight : 303.68 g/mol
This compound exhibits biological activity primarily through its ability to act as an alkylating agent. This mechanism involves the formation of covalent bonds with nucleophilic sites in biomolecules, which can lead to various biological effects including mutagenicity and cytotoxicity.
Types of Reactions
- Nucleophilic Substitution : The bromo and chloro groups can be replaced by nucleophiles.
- Reduction : The ester can be reduced to form the corresponding alcohol.
- Hydrolysis : Hydrolysis yields the corresponding carboxylic acid and ethanol.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential therapeutic applications:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogen substituents have shown enhanced activity against various bacterial strains due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Anticancer Potential
A study on structurally related compounds suggests that the presence of halogens like bromine enhances anticancer activity by promoting apoptosis in cancer cells. The compound's ability to alkylate DNA may contribute to its efficacy against tumor cells.
Mutagenicity
This compound has been associated with mutagenic effects, particularly in bacterial assays. The mutagenicity is attributed to its reactive nature, which can lead to DNA damage.
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
